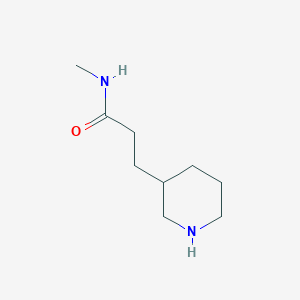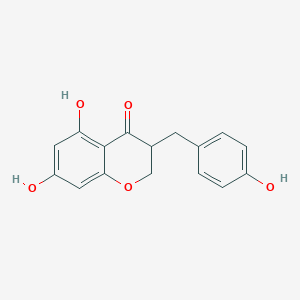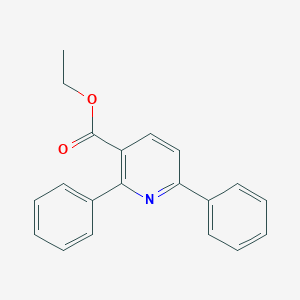
2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester
描述
2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acid derivatives. This compound is characterized by the presence of two phenyl groups attached to the pyridine ring at positions 2 and 6, and an ethyl ester group at position 3. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester typically involves the reaction of 2, 6-diphenylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures that the reaction proceeds to completion, yielding the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. These methods allow for the efficient production of the compound in large quantities, with precise control over reaction conditions such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl groups and the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2, 6-Diphenylpyridine-3-carboxylic acid: Similar structure but lacks the ethyl ester group.
2, 6-Diphenyl-4-pyridinecarboxylic acid ethyl ester: Similar structure with a different position of the carboxylic acid group.
2, 6-Diphenyl-3-pyridinecarboxylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester group.
Uniqueness
2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl ester group at position 3 of the pyridine ring differentiates it from other similar compounds and influences its reactivity and interactions.
属性
IUPAC Name |
ethyl 2,6-diphenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-2-23-20(22)17-13-14-18(15-9-5-3-6-10-15)21-19(17)16-11-7-4-8-12-16/h3-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGOYZNBGAGZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

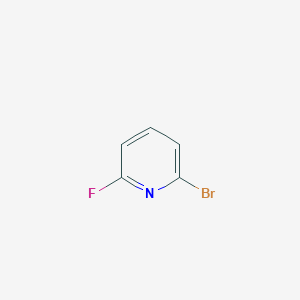
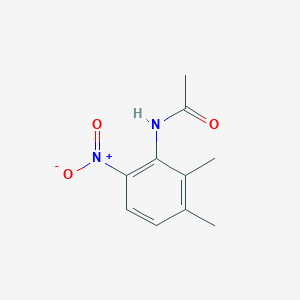

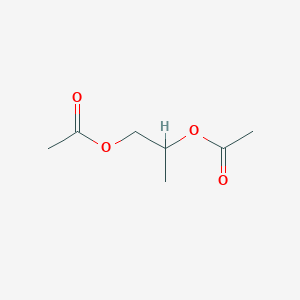
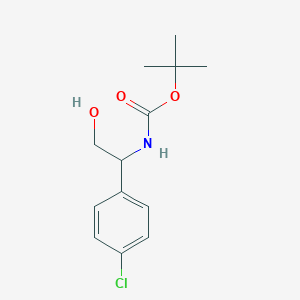
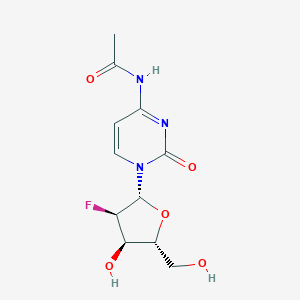
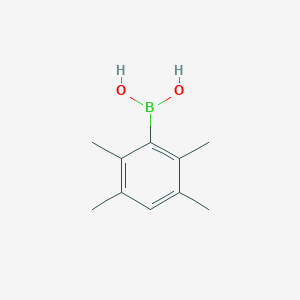
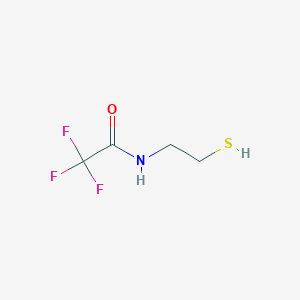
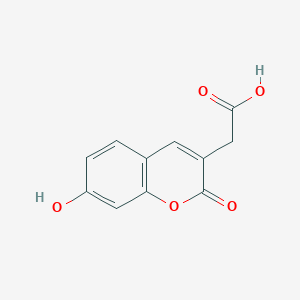

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)
